molecular formula C21H20N4O3S2 B3298523 Benzo[d]thiazol-2-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897486-00-9

Benzo[d]thiazol-2-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B3298523
CAS RN: 897486-00-9
M. Wt: 440.5 g/mol
InChI Key: NINNOSCSMGCJRX-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antioxidant Activity

Thiazole derivatives, including benzothiazole, have been found to exhibit antioxidant activity . They help the body release energy from carbohydrates during metabolism and also aid in the normal functioning of the nervous system by their role in the synthesis of neurotransmitters .

Analgesic and Anti-Inflammatory Activity

Thiazole compounds have been studied for their analgesic and anti-inflammatory properties . They have been found to have lesser side effects compared to other drugs .

Antimicrobial and Antifungal Activity

Thiazole derivatives have been used in the development of antimicrobial and antifungal drugs . They have been found to be effective against a variety of microbial and fungal strains .

Antiviral Activity

Thiazole compounds have also been studied for their antiviral properties . They have been used in the development of antiretroviral drugs .

Anticancer Activity

Benzothiazole derivatives have been synthesized and tested for their anticancer activity towards human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) . Some of these compounds have demonstrated moderate to high activity .

Neuroprotective Activity

Thiazole compounds have been found to exhibit neuroprotective activity . They play a role in the synthesis of neurotransmitters, such as acetylcholine, which helps in the normal functioning of the nervous system .

Inhibition of Pseudomonas aeruginosa Quorum Sensing System

Some benzothiazole derivatives have shown better affinity in binding to the active site of Pseudomonas aeruginosa quorum sensing LasR system compared to reference compounds . This suggests that these compounds could be a good template for further drug development .

Mechanism of Action

Target of Action

The primary target of Benzo[d]thiazol-2-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .

Mode of Action

This binding could potentially inhibit the enzyme’s function, leading to a disruption in the survival and virulence of M. tuberculosis .

Biochemical Pathways

The compound’s action primarily affects the cell wall biosynthesis pathway of M. tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to a decrease in the bacteria’s ability to survive and cause disease .

Pharmacokinetics

The ADME properties of this compound are currently unknown. The compound’s effectiveness againstM. tuberculosis suggests that it may have suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .

Result of Action

The compound’s action results in a significant decrease in the survival and virulence of M. tuberculosis . This is likely due to the disruption of the bacteria’s cell wall biosynthesis pathway, which is crucial for its survival and disease-causing ability .

Action Environment

The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors. For instance, the presence of other substances or changes in pH could affect the compound’s ability to bind to its target and exert its effects . .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-27-14-7-8-15(28-2)18-17(14)23-21(30-18)25-11-9-24(10-12-25)20(26)19-22-13-5-3-4-6-16(13)29-19/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINNOSCSMGCJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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